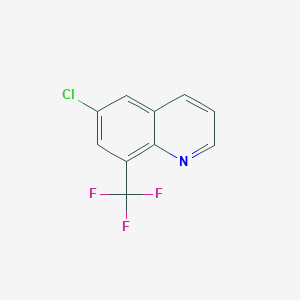

6-Chloro-8-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

6-chloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRDWVIFEHZWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674643 | |

| Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-68-1 | |

| Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-8-(trifluoromethyl)quinoline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-(trifluoromethyl)quinoline is a crucial heterocyclic building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this important molecule, with a focus on the requisite starting materials and a detailed examination of the underlying chemical principles. The guide is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental choices and methodologies.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The specific substitution pattern of this compound imparts unique physicochemical properties that are often exploited in the design of targeted therapies. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity. A thorough understanding of its synthesis is therefore paramount for chemists working in drug development. This guide will explore the most prevalent and efficient synthetic strategies, primarily focusing on the Skraup-Doebner-von Miller and the Gould-Jacobs reactions.

Primary Starting Material: 4-Chloro-2-(trifluoromethyl)aniline

The principal and most readily available starting material for the synthesis of this compound is 4-chloro-2-(trifluoromethyl)aniline . This substituted aniline serves as the foundational benzene ring upon which the pyridine ring of the quinoline system is constructed.

Table 1: Properties of 4-Chloro-2-(trifluoromethyl)aniline

| Property | Value |

| CAS Number | 445-03-4 |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol |

| Appearance | Liquid |

| Boiling Point | 66-67 °C / 3 mmHg |

| Density | 1.386 g/mL at 25 °C |

The synthesis of 4-chloro-2-(trifluoromethyl)aniline itself typically starts from m-chlorobenzotrifluoride. This precursor undergoes nitration to yield 5-chloro-2-nitrobenzotrifluoride, which is subsequently reduced to the desired aniline.

Synthetic Pathway 1: The Skraup-Doebner-von Miller Reaction

One of the most classic and direct methods for quinoline synthesis is the Skraup-Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the parent quinoline ring, glycerol is often used, which dehydrates in situ to form acrolein, the required α,β-unsaturated aldehyde.

Reaction Mechanism and Regioselectivity

The mechanism of the Skraup reaction is complex but generally proceeds through the following key steps:

-

Formation of the α,β-Unsaturated Carbonyl: In the presence of a strong acid like sulfuric acid, glycerol is dehydrated to form acrolein.

-

Michael Addition: The aniline nitrogen acts as a nucleophile and adds to the β-carbon of the acrolein in a conjugate addition.

-

Cyclization: The resulting amino-aldehyde undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration and Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to the aromatic quinoline ring. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is typically required to facilitate this final aromatization step.

A critical consideration when using a substituted aniline like 4-chloro-2-(trifluoromethyl)aniline is the regioselectivity of the cyclization step. The electrophilic cyclization can occur at either of the two positions ortho to the amino group. In the case of 4-chloro-2-(trifluoromethyl)aniline, these are the C2 and C6 positions.

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ortho position (C2) towards electrophilic attack.

-

Steric Effects: The bulky trifluoromethyl group at the C2 position also sterically hinders the approach of the cyclizing side chain to this position.

Consequently, the cyclization is expected to occur preferentially at the less sterically hindered and electronically less deactivated C6 position. This regiochemical outcome would lead to the desired this compound isomer.

Figure 1: The Skraup-Doebner-von Miller synthesis of this compound.

Experimental Protocol: Skraup Synthesis

Caution: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. Appropriate safety precautions, including the use of a blast shield and personal protective equipment, are essential.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chloro-2-(trifluoromethyl)aniline.

-

Addition of Reagents: To the aniline, cautiously add glycerol, followed by an oxidizing agent such as nitrobenzene or arsenic pentoxide. Ferrous sulfate can be added as a moderator to control the reaction's vigor.

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be controlled to manage the initial exotherm.

-

Heating: Gently heat the reaction mixture. Once the reaction initiates (indicated by a rapid increase in temperature and refluxing), remove the external heating. The reaction's exothermic nature should sustain the boiling.

-

Completion and Workup: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction. After cooling, the reaction mixture is cautiously poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).

-

Purification: The crude product is typically purified by steam distillation, followed by extraction with an organic solvent and subsequent purification by column chromatography or recrystallization.

Table 2: Typical Reagents and Conditions for Skraup Synthesis

| Reagent/Condition | Role/Parameter |

| 4-Chloro-2-(trifluoromethyl)aniline | Starting Material |

| Glycerol | Acrolein Precursor |

| Concentrated Sulfuric Acid | Catalyst and Dehydrating Agent |

| Nitrobenzene (or Arsenic Pentoxide) | Oxidizing Agent |

| Ferrous Sulfate | Moderator |

| Temperature | Reflux |

| Reaction Time | Several hours |

Synthetic Pathway 2: The Gould-Jacobs Reaction

A more versatile and often higher-yielding approach to substituted quinolines is the Gould-Jacobs reaction. This multi-step synthesis offers greater control over the substitution pattern of the final product.

Step 1: Condensation of 4-Chloro-2-(trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate (DEEM)

The first step involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution reaction where the amino group of the aniline displaces the ethoxy group of DEEM to form diethyl 2-(((4-chloro-2-(trifluoromethyl)phenyl)amino)methylene)malonate.

Experimental Protocol: Condensation

-

Reaction Setup: Combine 4-chloro-2-(trifluoromethyl)aniline and a slight excess of diethyl ethoxymethylenemalonate in a reaction vessel.

-

Heating: The mixture is heated, often without a solvent. Microwave-assisted heating can significantly reduce the reaction time and improve the yield.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), the excess DEEM can be removed under reduced pressure. The resulting crude product, diethyl 2-(((4-chloro-2-(trifluoromethyl)phenyl)amino)methylene)malonate, can often be used in the next step without further purification.

Step 2: Thermal Cyclization

The intermediate from the condensation step undergoes a high-temperature thermal cyclization to form the quinoline ring system. This intramolecular reaction is a pericyclic process that results in the formation of ethyl 4-hydroxy-6-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation, which can occur under the high-temperature reaction conditions or in a separate step, yield 4-hydroxy-6-chloro-8-(trifluoromethyl)quinoline.

Experimental Protocol: Cyclization

-

Reaction Setup: The diethyl 2-(((4-chloro-2-(trifluoromethyl)phenyl)amino)methylene)malonate is heated in a high-boiling solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Heating: The reaction mixture is heated to a high temperature (typically 240-260 °C) for a period of time to effect the cyclization.

-

Workup and Purification: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product. The solid is then collected by filtration and can be purified by recrystallization.

Step 3: Chlorination of the 4-Hydroxyquinoline

The final step in this sequence is the conversion of the 4-hydroxy group to a chlorine atom. This is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination

-

Reaction Setup: The 4-hydroxy-6-chloro-8-(trifluoromethyl)quinoline is treated with an excess of phosphorus oxychloride.

-

Heating: The mixture is heated to reflux for several hours.

-

Workup: The excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., ammonia or sodium carbonate solution).

-

Purification: The precipitated crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound.

Figure 2: The Gould-Jacobs synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through well-established synthetic routes, primarily the Skraup-Doebner-von Miller and Gould-Jacobs reactions. The choice of pathway often depends on the desired scale of the synthesis, the availability of starting materials, and the desired purity of the final product. While the Skraup reaction offers a more direct, one-pot approach, the Gould-Jacobs synthesis provides greater control and often results in higher yields of the pure, desired isomer. For both methods, a thorough understanding of the reaction mechanisms and careful control of the reaction conditions are crucial for a successful outcome. The primary starting material for both routes, 4-chloro-2-(trifluoromethyl)aniline, is commercially available, making these synthetic strategies accessible for researchers in the field of drug discovery and development.

References

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Mansour, T. S. (2007). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position, imparts distinct physicochemical properties that are critical for its application in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established analytical protocols. The causality behind experimental choices and the interpretation of data are discussed to provide field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The trifluoromethyl group is a particularly valuable substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance membrane permeability. When combined with a halogen like chlorine, the resulting molecule, this compound, presents a unique set of properties that make it an attractive building block for the synthesis of novel bioactive compounds. Understanding these fundamental physicochemical characteristics is paramount for its effective utilization in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in various chemical and biological systems.

Molecular Structure and Identifiers

The foundational identity of this compound is established by its molecular structure and associated chemical identifiers.

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Property | Value |

| CAS Number | 1065074-68-1[1][2][3] |

| Molecular Formula | C₁₀H₅ClF₃N[1][3] |

| Molecular Weight | 231.6 g/mol [1][2][3] |

| InChI Key | OZRDWVIFEHZWCL-UHFFFAOYSA-N[1][2] |

Physical State and Thermal Properties

Table 2: Physical and Thermal Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Boiling Point | 266.7 ± 35.0 °C (Predicted) | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Note: The boiling point is a predicted value and should be used as an estimate. The recommended storage temperature suggests that the compound is stable at refrigerated conditions.

Spectroscopic Data

Spectroscopic data provides the definitive structural confirmation and is essential for quality control and reaction monitoring. While a complete experimental spectrum for this compound is not available in the provided search results, data from closely related trifluoromethyl-substituted quinolines can be used to predict the expected spectral features.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR will provide information on all carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing trifluoromethylated compounds and is expected to show a singlet for the CF₃ group.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching vibrations.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of key physicochemical properties of quinoline derivatives. These methods are designed to ensure accuracy and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

Validation: The calibration of the apparatus should be regularly checked with certified reference standards.

Diagram 2: Workflow for Melting Point Determination

Caption: Step-by-step workflow for accurate melting point determination.

Solubility Assessment

Rationale: Solubility is a critical parameter for drug delivery and formulation. It is typically assessed in a range of solvents relevant to pharmaceutical and laboratory applications.

Methodology (Thermodynamic Solubility):

-

Solvent Selection: A panel of solvents is chosen, including aqueous buffers (e.g., pH 7.4 phosphate-buffered saline), polar organic solvents (e.g., ethanol, DMSO), and non-polar organic solvents (e.g., dichloromethane, hexane).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The analytical method must be validated for linearity, accuracy, and precision.

pKa Determination

Rationale: The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Quinoline is a weak base, and its pKa is that of its conjugate acid.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration.

-

Validation: The pH meter must be calibrated with standard buffers before use. The concentration of the titrant must be accurately known.

Applications and Significance in Research and Development

Derivatives of 8-(trifluoromethyl)quinoline have shown promise in various therapeutic areas. For instance, they have been investigated for their potential as antibacterial agents.[5] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, which are desirable properties for drug candidates.

Furthermore, the 6-chloro substituent can influence the electronic properties of the quinoline ring and provide an additional site for further chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. The physicochemical properties detailed in this guide are fundamental to the rational design and development of new this compound-based molecules with optimized therapeutic potential.

Conclusion

This compound is a valuable heterocyclic building block with a unique combination of substituents that confer important physicochemical properties. This technical guide has provided a structured overview of its molecular characteristics, thermal properties, and spectroscopic features, along with detailed protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are essential for advancing the use of this compound in the discovery and development of new pharmaceuticals and functional materials.

References

Sources

- 1. This compound | 1065074-68-1 [sigmaaldrich.com]

- 2. This compound | 1065074-68-1 [sigmaaldrich.com]

- 3. 1065074-68-1 CAS MSDS (6-Chloro-8-trifluoromethylquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-Chloro-8-(trifluoromethyl)quinoline: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has emerged as a powerful tool in drug design to enhance the pharmacological profile of these molecules. The -CF3 group can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.[4] This technical guide provides a comprehensive overview of 6-Chloro-8-(trifluoromethyl)quinoline, a key heterocyclic intermediate that leverages these beneficial properties for the development of novel therapeutics.

Core Compound Identification

Chemical Identity:

| Parameter | Value |

| CAS Number | 1065074-68-1[5] |

| Molecular Formula | C10H5ClF3N[6] |

| Molecular Weight | 231.6 g/mol [6] |

| IUPAC Name | This compound |

| Synonyms | Quinoline, 6-chloro-8-(trifluoromethyl)-[7] |

Chemical Structure:

The structure of this compound features a quinoline ring system substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position.

Caption: Chemical structure of this compound.

Synthesis and Characterization

Postulated Synthetic Pathway: A Modified Skraup Synthesis

The Skraup synthesis is a classic and effective method for constructing the quinoline scaffold.[8] A potential pathway for synthesizing this compound would involve the reaction of 4-chloro-2-(trifluoromethyl)aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent.

Caption: Postulated synthetic workflow for this compound.

Experimental Protocol (Adapted from similar syntheses): [8]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with 4-chloro-2-(trifluoromethyl)aniline.

-

Acid Addition: Concentrated sulfuric acid is added slowly and carefully to the aniline with cooling.

-

Glycerol Addition: Glycerol is then added dropwise, controlling the addition rate to manage the exothermic reaction. An oxidizing agent, such as nitrobenzene, is also added.

-

Reaction: The mixture is heated to and maintained at a specific temperature (typically 140-150°C) for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is cautiously poured into cold water and neutralized with a base (e.g., sodium hydroxide solution).

-

Purification: The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 266.7 ± 35.0 °C[7] |

| Density | 1.427 ± 0.06 g/cm³[7] |

| Storage Temperature | 2-8°C[5] |

Spectral Characterization

While specific spectra for this compound are not provided in the searched literature, the following are the expected characteristic signals based on the analysis of similar quinoline derivatives:[10][11]

-

¹H NMR: Aromatic protons on the quinoline core would appear in the downfield region (typically δ 7.0-9.0 ppm). The number of signals and their splitting patterns would be consistent with the substitution pattern.

-

¹³C NMR: Signals for the carbon atoms of the quinoline ring would be observed in the aromatic region of the spectrum. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The unique combination of a chloro-substituent and a trifluoromethyl group on the quinoline scaffold makes this compound a valuable building block in medicinal chemistry.[1]

Rationale for Use

-

Anticancer Activity: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and interference with DNA replication.[3] The electron-withdrawing nature of the chloro and trifluoromethyl groups can modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.

-

Antimalarial Potential: The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.[12][13] Novel derivatives are continuously being explored to combat drug-resistant strains of the malaria parasite.[1]

-

Antimicrobial Applications: The structural features of this compound are also relevant for the development of new antibacterial agents.[12]

Safety and Handling

Hazard Identification:

Based on safety data sheets for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and serious eye irritation.[14][15]

Recommended Precautions: [15][16]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile).

-

Use safety glasses with side-shields or goggles.

-

A lab coat should be worn.

-

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15] Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its unique substitution pattern, combining the well-established quinoline scaffold with a chlorine atom and a trifluoromethyl group, offers medicinal chemists a versatile platform for the design and synthesis of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in addressing unmet medical needs, particularly in the areas of oncology, infectious diseases, and beyond.

References

- Fisher Scientific. (2025, December 20).

- Ossila. (2023, April 14).

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 8-(Trifluoromethyl)quinolin-4-ol.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.

- ChemicalBook. 1065074-68-1(6-Chloro-8-trifluoromethylquinoline) Product Description.

- Devarajegowda, H. C., et al. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC - NIH.

- Ossila. 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.

- Sigma-Aldrich. This compound | 1065074-68-1.

- National Center for Biotechnology Information. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PubMed Central.

- Panchal, N. B., & Vaghela, V. M. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Chemos GmbH & Co.KG. (2019, April 11).

- Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8.

- Gupta, H., et al. (2025, August 8). Biological Activities of Quinoline Derivatives.

- Labsolu. This compound.

- Benchchem. (2025). Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine.

- American Chemical Society. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Sharma, P., et al. (2023). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Anonymous. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- Anonymous. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1065074-68-1 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1065074-68-1 CAS MSDS (6-Chloro-8-trifluoromethylquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iipseries.org [iipseries.org]

- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 6-Chloro-8-(trifluoromethyl)quinoline: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 6-Chloro-8-(trifluoromethyl)quinoline. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its key spectral features. By drawing reasoned analogies from structurally related quinoline derivatives, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. It offers a robust framework for the identification and characterization of this compound, alongside detailed experimental protocols for data acquisition.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities.[1] The introduction of a chlorine atom and a trifluoromethyl group onto the quinoline core, as in this compound, is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability. Such modifications are crucial in the rational design of novel therapeutic agents and functional materials.

Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research. This guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound, offering a foundational dataset for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known effects of chloro and trifluoromethyl substituents on the quinoline ring system, as documented in the scientific literature for analogous compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region. The electron-withdrawing nature of the chlorine and trifluoromethyl groups will generally lead to a downfield shift of the proton resonances compared to unsubstituted quinoline.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.8 Hz |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | 8.2 - 8.4 | dd | J ≈ 8.5, 1.8 Hz |

| H-5 | 7.9 - 8.1 | d | J ≈ 2.0 Hz |

| H-7 | 7.8 - 8.0 | d | J ≈ 2.0 Hz |

Causality behind Predictions:

-

H-2, H-3, and H-4: These protons on the pyridine ring will be influenced by the nitrogen heteroatom and the substituents on the benzene ring. Their coupling pattern (dd) arises from vicinal coupling to each other.[1]

-

H-5 and H-7: These protons are on the substituted benzene ring. They are expected to appear as doublets due to meta-coupling (⁴J) to each other. The strong electron-withdrawing effect of the adjacent chlorine (at C-6) and trifluoromethyl (at C-8) groups will cause significant downfield shifts.

Caption: Predicted proton-proton coupling in this compound.

The ¹³C NMR spectrum will show 10 distinct signals: 9 for the quinoline core and one for the trifluoromethyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 150 - 152 | |

| C-3 | 122 - 124 | |

| C-4 | 135 - 137 | |

| C-4a | 148 - 150 | |

| C-5 | 128 - 130 | |

| C-6 | 133 - 135 | Attached to Cl |

| C-7 | 125 - 127 | |

| C-8 | 129 - 131 | Quartet due to C-F coupling |

| C-8a | 145 - 147 | |

| -CF₃ | 120 - 123 | Quartet due to ¹JCF coupling |

Causality behind Predictions:

-

The chemical shifts are influenced by the electronegativity of the nitrogen and the substituents.

-

C-6 and C-8: These carbons, directly bonded to the electron-withdrawing substituents, will have their chemical shifts significantly affected. C-8 will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.[3]

-

-CF₃ Carbon: This signal will be a prominent quartet with a large one-bond C-F coupling constant (¹JCF ≈ 275 Hz).[3]

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -65 |

Causality behind Predictions:

-

The chemical shift of the -CF₃ group is characteristic and falls within this typical range for trifluoromethyl groups attached to an aromatic ring.[3] The absence of neighboring fluorine or hydrogen atoms would result in a singlet.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions arising from the aromatic quinoline core and the C-Cl and C-F bonds.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | C=C and C=N stretching | Medium to Strong |

| 1500 - 1400 | Aromatic ring skeletal vibrations | Medium to Strong |

| 1350 - 1100 | C-F stretching (CF₃) | Strong, multiple bands |

| 850 - 750 | C-Cl stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |

Causality behind Predictions:

-

Aromatic C-H Stretch: Typical for sp² hybridized carbons.

-

C=C and C=N Stretching: Characteristic of the quinoline ring system.[6]

-

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in this region.

-

C-Cl Stretch: The position of this band can be variable but is expected in this general region for aryl chlorides.

-

C-H Out-of-Plane Bending: The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

Table 5: Predicted Key Mass Spectrometry Data

| m/z | Interpretation |

| 233/235 | Molecular ion (M⁺) peak with a characteristic 3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 214/216 | [M-F]⁺ |

| 198/200 | [M-Cl]⁺ |

| 164 | [M-CF₃]⁺ |

| 129 | Quinoline radical cation (after loss of Cl and CF₃) |

Causality behind Predictions:

-

Molecular Ion: The molecular weight is 233.01 for the ³⁵Cl isotope. The presence of chlorine will result in a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak.

-

Fragmentation: The fragmentation is expected to proceed through the loss of the substituents. The loss of a fluorine atom, a chlorine atom, or the entire trifluoromethyl group are all plausible fragmentation pathways.[7][8]

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tsijournals.com [tsijournals.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 6-Chloro-8-(trifluoromethyl)quinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 6-Chloro-8-(trifluoromethyl)quinoline. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, predictive insights based on its physicochemical properties, and a detailed, field-proven experimental protocol for researchers to determine precise solubility values.

Introduction: The Significance of Solubility

This compound is a halogenated quinoline derivative. Such compounds are significant building blocks in medicinal chemistry and materials science.[1][2] For any application, from drug formulation to reaction chemistry, understanding the compound's solubility is a critical first step. Poor solubility can impede bioavailability in pharmaceutical contexts, limit reaction yields, and complicate purification processes.[3][4] This guide serves as a practical resource for scientists to navigate these challenges by providing both theoretical grounding and actionable experimental methods.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is dictated by its molecular structure. While specific experimental data for this compound is not widely published, we can predict its behavior by analyzing its structural components and comparing it to related molecules.[5]

Key Structural Features Influencing Solubility:

-

Quinoline Core: This bicyclic aromatic system is inherently nonpolar and hydrophobic, suggesting poor solubility in aqueous solutions.[5]

-

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that adds to the molecule's lipophilicity.

-

Trifluoromethyl Group (-CF₃): This is a highly lipophilic group that is expected to significantly decrease solubility in polar solvents like water, while favoring solubility in nonpolar organic solvents.[5]

Based on these features, this compound is predicted to be poorly soluble in water and polar protic solvents, but should exhibit significantly greater solubility in a range of organic solvents. A related compound, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, is also expected to be hydrophobic, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[5]

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of dipole-dipole interactions without hydrogen bond donation, effectively solvating the polarizable quinoline ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can engage in hydrogen bonding with the quinoline nitrogen, but the overall lipophilicity of the molecule may limit high solubility. |

| Nonpolar / Weakly Polar | Dichloromethane, Chloroform, Toluene, Ethyl Acetate | Moderate to High | "Like dissolves like" principle suggests good compatibility between the largely nonpolar solute and these solvents. |

| Aqueous Buffers | Water, PBS | Very Low | The high lipophilicity from the aromatic system and halogen substituents leads to unfavorable interactions with the highly polar, hydrogen-bonded network of water. |

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for measuring the equilibrium (thermodynamic) solubility of a compound.[6][7] It is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and liquid phases.[7][8] The following protocol provides a robust, self-validating workflow for determining the solubility of this compound in any desired organic solvent.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC-grade or higher)[9]

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument

Protocol:

-

Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7]

-

Solvent Addition: Accurately dispense a known volume of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8][10]

-

Causality Insight: This extended agitation is crucial to overcome kinetic barriers to dissolution, ensuring the measured concentration represents the true thermodynamic solubility, not a transient, supersaturated state.[3]

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[11]

-

Self-Validation: The presence of a solid pellet after centrifugation or on the filter surface provides visual confirmation that saturation was achieved.

-

-

Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the calibrated range of your analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the analyte's peak area to a standard curve prepared from known concentrations of this compound.[12]

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically reported in units such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several experimental variables can significantly impact solubility results. Careful control of these factors is essential for obtaining accurate and reproducible data.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[13] Therefore, maintaining a constant and accurately reported temperature during the equilibration phase is critical.

-

Purity of Compound: Impurities in the this compound sample can alter its measured solubility.

-

Solvent Quality: The grade and purity of the organic solvent are important. The presence of water or other contaminants can affect the solvent's polarity and its ability to solvate the compound.[9]

-

Solid State Form (Polymorphism): Organic molecules can exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility.[13] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the study.

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its physicochemical properties. The molecule is anticipated to be highly soluble in polar aprotic and other organic solvents and poorly soluble in aqueous media. For researchers requiring precise quantitative data for applications in drug development and chemical synthesis, the detailed shake-flask protocol provided in this guide offers a robust and reliable path to generating high-quality, reproducible results. Adherence to this standardized methodology will ensure data integrity and facilitate meaningful comparisons across different solvent systems and research initiatives.

References

- Vertex AI Search. (2026). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE.

- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.

- Benchchem. (n.d.). 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | 929974-08-3.

- SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- PMC - NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- ChemRxiv | Cambridge Open Engage. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- PubChem. (2026). 6-Chloro-8-fluoro-quinolin-3-ol | C9H5ClFNO | CID 107447113.

- BioDuro. (n.d.). ADME Solubility Assay.

- University of Hertfordshire. (n.d.). 8-hydroxyquinoline - AERU.

- Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline.

- BenchChem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.

Sources

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. evotec.com [evotec.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic deployment of 6-Chloro-8-(trifluoromethyl)quinoline in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the synthesis, physicochemical properties, and burgeoning potential of 6-Chloro-8-(trifluoromethyl)quinoline as a pivotal scaffold in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document provides a comprehensive overview of the compound's strategic value and practical applications.

Executive Summary

The quinoline nucleus is a cornerstone in the architecture of numerous therapeutic agents, renowned for its broad spectrum of biological activities. The strategic incorporation of a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position of the quinoline ring system endows the this compound scaffold with unique electronic and steric properties. These modifications can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making it a highly attractive starting point for the development of novel therapeutics in oncology, infectious diseases, and beyond. This guide will illuminate the synthetic pathways to access this versatile building block and delve into the evidence-based potential of its derivatives as next-generation pharmaceuticals.

Physicochemical Properties and Structural Attributes

The judicious placement of the chloro and trifluoromethyl substituents on the quinoline core profoundly influences its chemical reactivity and behavior in biological systems.

| Property | Value (Predicted/Experimental) | Source |

| Molecular Formula | C₁₀H₅ClF₃N | - |

| Molecular Weight | 231.6 g/mol | - |

| Boiling Point | 266.7 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| LogP | 3.6 (Predicted) | - |

| pKa | 1.8 (Predicted, basic) | - |

The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group decreases the basicity of the quinoline nitrogen, which can impact its interaction with physiological targets. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is known to enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable interactions with protein active sites.[1]

Synthetic Pathways: Accessing the Core Scaffold

Proposed Synthetic Protocol: Modified Skraup Synthesis

This protocol is adapted from the successful synthesis of the closely related 6-chloro-8-methylquinoline.

Starting Materials:

-

4-Chloro-2-(trifluoromethyl)aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (to moderate the reaction)

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-chloro-2-(trifluoromethyl)aniline and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with constant stirring, as the initial reaction can be exothermic.

-

Addition of Oxidizing Agent: Once the initial mixture is homogenous, add the oxidizing agent and a small amount of ferrous sulfate to control the reaction rate.

-

Heating: Gently heat the reaction mixture. The Skraup reaction is notoriously vigorous, so careful temperature control is crucial. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Proposed Synthetic Pathway (Skraup Reaction)

Caption: Proposed Skraup synthesis of this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a promising platform for the development of novel therapeutic agents across various disease areas. The following sections outline its potential based on the known biological activities of structurally related quinoline derivatives.

Anticancer Agents

The quinoline core is a prevalent feature in many anticancer drugs, often acting as a kinase inhibitor. The presence of a trifluoromethyl group can enhance the anticancer activity of quinoline derivatives.[2][3]

Hypothesized Mechanism of Action:

Derivatives of this compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The trifluoromethyl group can enhance binding to the ATP-binding pocket of these kinases, while the chloro substituent provides a handle for further chemical modification to optimize potency and selectivity. A study on trifluoromethylquinolines carrying a benzenesulfonamide moiety showed significant in vitro anticancer activity, with some compounds being more potent than doxorubicin.[4]

Logical Flow of Anticancer Drug Discovery

Caption: Drug discovery workflow for anticancer agents.

Antimalarial Agents

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[5] The 7-chloroquinoline moiety is crucial for its activity.[5] Although resistance is a major issue, the quinoline scaffold remains a valuable starting point for new antimalarials.

Structure-Activity Relationship (SAR) Insights:

Studies on chloroquine analogues have shown that modifications to the quinoline ring and the side chain can overcome resistance. The presence of a chloro group on the quinoline ring is often associated with potent antimalarial activity.[5] While the direct effect of an 8-trifluoromethyl group in this context is not extensively studied, the electron-withdrawing nature of this group could influence the pKa of the quinoline nitrogen and its ability to accumulate in the parasite's digestive vacuole, a key aspect of the mechanism of action of many quinoline antimalarials.

Antibacterial and Antifungal Agents

Quinolone and fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections. These compounds contain a 4-oxo-1,4-dihydroquinoline core. While this compound does not possess this specific core, its quinoline structure suggests potential for antibacterial and antifungal activity.[6][7] The lipophilicity imparted by the trifluoromethyl group could enhance penetration through microbial cell membranes.

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of novel derivatives of this compound, a series of standardized in vitro assays are recommended.

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

-

Parasite Culture: Culture chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium.

-

Drug Plates: Prepare serial dilutions of the test compounds in 96-well plates.

-

Parasite Addition: Add the parasitized erythrocytes to the drug plates.

-

Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Lyse the cells and add SYBR Green I dye, which intercalates with the parasitic DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the drug concentration.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for medicinal chemistry. Its unique combination of a chloro and a trifluoromethyl substituent on the quinoline core provides a strong foundation for the design of novel therapeutic agents with enhanced pharmacological properties. While direct biological data on this specific compound is limited, the extensive body of literature on related quinoline derivatives strongly supports its potential in the development of new anticancer, antimalarial, and antimicrobial drugs. Future research should focus on the efficient synthesis of a library of this compound derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.

-

Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(1), 1-25. [Link]

-

Abdel-Aziz, A. A. M., El-Zahar, M. I., & El-Sabbagh, O. I. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 69, 518-526. [Link]

-

de Villiers, K. A., Egan, T. J., & Navaratnam, V. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 51(15), 4537-4546. [Link]

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

- Bergstrom, F. W., & Franklin, E. C. (1944). The Chemistry of the Quinoline Group. Chemical Reviews, 35(2), 156-156.

- Johnson, W. S., & Mathews, F. J. (1944). The Combes Reaction. Journal of the American Chemical Society, 66(2), 210-215.

- Alyamkina, E. A., et al. (2011). Combes reaction in the synthesis of substituted quinolines. Russian Chemical Reviews, 80(10), 949-979.

- Born, J. L. (1972). Photoreduction of 2,4-dimethylquinoline. Journal of Organic Chemistry, 37(24), 3952-3953.

- Abdel-Wahab, B. F., et al. (2015). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. European Journal of Medicinal Chemistry, 90, 843-853.

- Burgess, S. J., et al. (2010). Synthesis and antimalarial activity of a series of 7-chloroquinoline–chalcone hybrids. Bioorganic & Medicinal Chemistry Letters, 20(18), 5444-5447.

- Clarke, H. T., & Davis, A. W. (1940). The Preparation of Quinolines by a Modified Skraup Reaction. Journal of the American Chemical Society, 62(7), 1775-1776.

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

- O'Hagan, D. (2000). The versatile role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 105(2), 147-155.

- Solomon, V. R., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(1), 31-45.

- Ribeiro, T. S., et al. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(11), 2843.

- Charris, J., et al. (2007). Synthesis and in vitro antimalarial activity of new quinoline-chalcones. European Journal of Medicinal Chemistry, 42(6), 803-808.

- O'Neill, P. M., et al. (2009). Amodiaquine analogues as potential antimalarial agents. Journal of Medicinal Chemistry, 52(1), 148-161.

- Madrid, P. B., et al. (2007). Synthesis and antimalarial activities of a new generation of 4-aminoquinolines. Bioorganic & Medicinal Chemistry Letters, 17(24), 6826-6829.

- Ray, S., et al. (2010). Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models. Journal of Medicinal Chemistry, 53(9), 3685-3695.

- Cunico, W., et al. (2008). Synthesis and antimalarial activity of chloroquine-pyrazole hybrids. Bioorganic & Medicinal Chemistry Letters, 18(1), 278-281.

- Patel, K., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Letters of Chemistry, Physics and Astronomy, 8, 30-37.

- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752.

- Gupta, A., & Kumar, R. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.

- Xiao, Z., et al. (2015).

- Gershon, H., Clarke, D. D., & Gershon, M. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 30(5), 1437-1441.

- Mahajan, A., & Gupta, A. (2017). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 3(2), 134-145.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

An In-depth Technical Guide to the Reactivity of the Chloro Group in 6-Chloro-8-(trifluoromethyl)quinoline

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the C6-chloro substituent in 6-Chloro-8-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the underlying electronic and steric factors governing its reactivity and details the primary transformation pathways, including Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). By synthesizing mechanistic principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to functionalize this versatile scaffold.

Introduction and Core Reactivity Principles

This compound is a pivotal intermediate in the synthesis of a variety of biologically active molecules, including analogues of the antimalarial drug Mefloquine.[1][2] The strategic placement of two powerful electron-withdrawing groups—the trifluoromethyl (-CF₃) group at C8 and the electronegative nitrogen atom within the quinoline ring—profoundly influences the molecule's electronic landscape. This activation is key to understanding the reactivity of the chloro group at the C6 position.

Electronic Profile and Reactivity Rationale

The reactivity of the C6-Cl bond is primarily dictated by the electron-deficient nature of the quinoline ring system. This deficiency is amplified by two main features:

-

Inductive Effect of the -CF₃ Group: The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[1] Its powerful inductive effect (-I) significantly polarizes the aromatic system, making the carbon atoms, including C6, more electrophilic.

-

Quinoline Ring Nitrogen: The nitrogen atom at position 1 exerts a strong electron-withdrawing effect (-I and -M), further decreasing electron density across the carbocyclic ring.

This pronounced electrophilicity at the C6 position renders the chloro group susceptible to two major classes of reactions: palladium-catalyzed cross-coupling, which proceeds via oxidative addition, and nucleophilic aromatic substitution (SNAr), which involves the direct attack of a nucleophile.[3][4]

}

Figure 1: Factors activating the C6-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

The most versatile and widely employed method for functionalizing the C6 position of this compound is through palladium-catalyzed cross-coupling reactions. These reactions offer a modular approach to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation and reductive elimination.[5][6]

}

Figure 2: Generalized catalytic cycle for Pd-cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester). The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a relatively unreactive aryl chloride.[5][7]

2.1.1 Mechanistic Considerations & Protocol Rationale

For an electron-deficient aryl chloride like our substrate, the oxidative addition step is generally feasible. The challenge often lies in the subsequent steps. A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] The ligand choice is paramount; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) are preferred as they stabilize the Pd(0) species, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[8]

2.1.2 Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Objective: To synthesize 6-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline.

-

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).[6][7]

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 8-16 hours), cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][9] This reaction is fundamental in drug discovery for introducing amine-containing pharmacophores.

2.2.1 Mechanistic Considerations & Protocol Rationale

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The base deprotonates the amine after it coordinates to the palladium center, forming a palladium-amido complex which then undergoes reductive elimination.[4][10] For aryl chlorides, catalyst systems employing bulky, electron-rich biarylphosphine ligands are essential to overcome the challenging oxidative addition and facilitate the C-N bond-forming reductive elimination.[9][11]

2.2.2 Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Objective: To synthesize N-benzyl-8-(trifluoromethyl)quinolin-6-amine.

-

Methodology:

-

In an inert atmosphere glovebox or Schlenk line, charge a vial with Pd₂(dba)₃ (0.02 eq), a ligand such as XPhos (0.04 eq), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and benzylamine (1.2 mmol).

-

Add anhydrous, degassed toluene (3-5 mL) and seal the vial.

-

Heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor by TLC or LC-MS.

-

After cooling, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify via column chromatography to obtain the target arylamine.

-

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[12][13] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[14]

2.3.1 Mechanistic Considerations & Protocol Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide species, which is the active nucleophile that participates in the transmetalation step with the palladium complex.[12] An amine base (e.g., triethylamine, diisopropylamine) is used both as the base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling.[15][16]

2.3.2 Representative Experimental Protocol: Sonogashira Coupling

-

Objective: To synthesize 6-(phenylethynyl)-8-(trifluoromethyl)quinoline.

-

Methodology:

-

To a Schlenk flask, add this compound (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (1.5 mmol).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.[14]

-